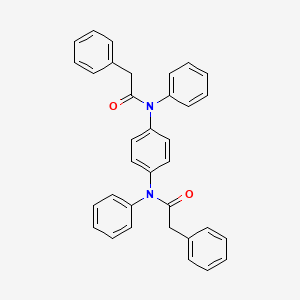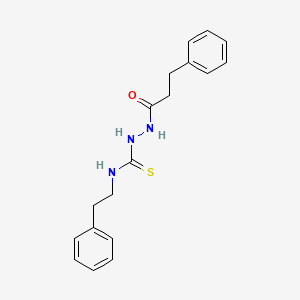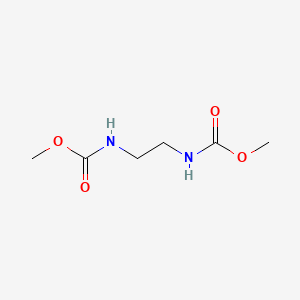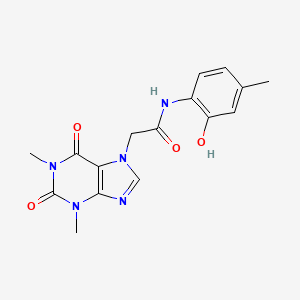![molecular formula C21H24N2O4S B5202950 propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5202950.png)
propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate, also known as PPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPAC is a member of the thioamide family, which has been extensively studied for their biological and medicinal properties.
Mechanism of Action
Propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate's mechanism of action is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes in the body. propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to bind to the active site of acetylcholinesterase, inhibiting its activity and leading to an increase in acetylcholine levels in the brain. propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has also been found to bind to tubulin, a protein involved in cell division, leading to the inhibition of cancer cell growth.
Biochemical and physiological effects:
propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has been found to have a range of biochemical and physiological effects. In addition to its anticancer and anti-Alzheimer's properties, propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have anti-inflammatory and antioxidant effects. It has also been found to have a positive effect on glucose metabolism, making it a potential treatment for diabetes.
Advantages and Limitations for Lab Experiments
Propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has several advantages for lab experiments, including its high yield and purity, and its potential applications in various fields. However, there are also some limitations to working with propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate. One area of interest is its potential use in the treatment of cancer and Alzheimer's disease. Further research is needed to fully understand its mechanism of action and to develop more effective treatments. Another area of interest is its potential use in materials science and biotechnology, where it could be used to develop new materials and technologies. Overall, propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate is a promising compound with a range of potential applications, making it an exciting area of research for the future.
Synthesis Methods
Propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate can be synthesized through a multi-step process involving the reaction of propyl 4-aminobenzoate with 4-propoxybenzoyl isothiocyanate. The resulting compound is then treated with thiosemicarbazide to form propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate. The synthesis of propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has been optimized for high yield and purity, making it a promising compound for further research.
Scientific Research Applications
Propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biotechnology. In medicinal chemistry, propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
properties
IUPAC Name |
propyl 4-[(4-propoxybenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-3-13-26-18-11-7-15(8-12-18)19(24)23-21(28)22-17-9-5-16(6-10-17)20(25)27-14-4-2/h5-12H,3-4,13-14H2,1-2H3,(H2,22,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNKFMPTKIRWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5202872.png)
![4-[4-(1-acetyl-4-piperidinyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5202875.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5202879.png)

![1-benzyl-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B5202888.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5202894.png)
![2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5202895.png)
![N-(4-methylbenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5202896.png)


![propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate](/img/structure/B5202930.png)
![3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol](/img/structure/B5202935.png)
![N-(5-{[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5202942.png)